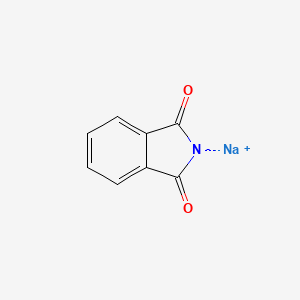

Sodium phthalimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPVYJJCKYSGCR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Phthalimide: A Comprehensive Technical Guide to its Chemical Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, bonding characteristics, and synthetic applications of sodium phthalimide. A cornerstone reagent in organic synthesis, a thorough understanding of its properties is critical for its effective application in research and drug development.

Chemical Structure and Bonding

This compound is an organic salt with the chemical formula C₈H₄NNaO₂.[1][2] It consists of a sodium cation (Na⁺) and a phthalimide anion (C₈H₄NO₂⁻). The IUPAC name for this compound is sodium isoindole-1,3-dione.[2]

1.1. Ionic and Covalent Bonding

The primary interaction in this compound is the ionic bond between the positively charged sodium ion and the negatively charged phthalimide anion. The negative charge on the anion is localized on the nitrogen atom, which has been deprotonated from the parent phthalimide molecule.

The phthalimide anion itself is a complex organic structure featuring a benzene ring fused to a five-membered dicarboximide ring. The bonding within this anion is covalent. The stability of the phthalimide anion is a key feature, arising from the electron-withdrawing effect of the two adjacent carbonyl groups. These groups delocalize the negative charge on the nitrogen atom through resonance, significantly increasing the acidity of the N-H proton in the parent phthalimide.[3] This resonance stabilization makes the phthalimide anion an excellent, soft, and non-basic nucleophile.[3]

References

Synthesis of Sodium Phthalimide from Phthalic Anhydride: A Technical Guide

Introduction

Sodium phthalimide is a versatile nucleophilic reagent crucial in organic synthesis, particularly for the preparation of primary amines via the Gabriel synthesis. Its synthesis from the readily available industrial chemical, phthalic anhydride, is a fundamental process for researchers and professionals in drug development and fine chemical manufacturing. This guide provides an in-depth overview of the two-stage synthesis, detailing the transformation of phthalic anhydride to phthalimide, followed by its conversion to the sodium salt. The protocols, quantitative data, and process visualizations are designed to offer a comprehensive resource for laboratory and process chemistry applications.

Part 1: Synthesis of Phthalimide from Phthalic Anhydride

The initial and pivotal step in producing this compound is the conversion of phthalic anhydride to phthalimide. This transformation involves the reaction of phthalic anhydride with a nitrogen source, such as ammonia or urea, to form the five-membered imide ring.

Reaction Pathway: Phthalic Anhydride to Phthalimide

The synthesis proceeds via the nucleophilic attack of the nitrogen atom from ammonia or urea on one of the carbonyl carbons of the phthalic anhydride. This opens the anhydride ring, forming an intermediate phthalamic acid derivative. Subsequent intramolecular cyclization through heating eliminates a molecule of water (or other byproducts in the case of urea), yielding the stable phthalimide ring.

An In-depth Technical Guide to Sodium Phthalimide: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical compound sodium phthalimide, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data. It is intended for researchers, scientists, and professionals in drug development who handle this substance.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Phthalimide sodium salt, 2-Sodio-2,3-dihydro-1H-isoindole-1,3-dione, Sodium 1,3-dioxo-2,3-dihydro-1h-isoindol-2-ide[1] |

| CAS Number | 33081-78-6[1][2] |

| Molecular Formula | C₈H₄NNaO₂[1][3][4] |

| Molecular Weight | 169.11 g/mol [3][4] |

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in water and other common organic solvents[1] |

Safety and Hazard Information

This compound is generally considered to have low toxicity under normal conditions of use.[1] However, it can cause irritation to the eyes, respiratory system, and skin.[1]

3.1. Toxicological Data (for the related compound Phthalimide)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 5000 mg/kg[5][6] |

| LD50 | Rabbit | Dermal | > 7940 mg/kg |

3.2. GHS Hazard Statements

While a specific GHS classification for this compound is not detailed, based on the available information for phthalimide, it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[5]

3.3. Precautionary Measures

| Type | Precaution |

| Handling | Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[7] Use in a well-ventilated area.[8] Avoid dust formation.[7] Wash hands thoroughly after handling.[8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong oxidizing agents and acidic substances.[1][7] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[7][9] In case of insufficient ventilation, wear suitable respiratory equipment. |

Experimental Protocols

4.1. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]

4.2. Spill and Leak Procedures

-

Ensure adequate ventilation.

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment.[8]

-

Sweep up the spilled material and shovel it into a suitable container for disposal.[7]

-

Avoid dispersal of dust in the air.

-

Prevent the product from entering drains.[5]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:33081-78-6 | Chemsrc [chemsrc.com]

- 3. This compound | C8H4NNaO2 | CID 11008329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. fishersci.se [fishersci.se]

- 8. sdfine.com [sdfine.com]

- 9. lobachemie.com [lobachemie.com]

Solubility of Sodium Phthalimide in DMF and DMSO: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth analysis of the solubility of sodium phthalimide in the common polar aprotic solvents N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound in their experimental workflows. While precise quantitative solubility data is not widely available in published literature, this guide offers qualitative solubility insights, detailed experimental protocols for determining solubility, and a procedural overview of a key synthetic application.

Executive Summary

This compound, the sodium salt of phthalimide, is a key reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines. Its solubility in reaction solvents is a critical parameter for reaction efficiency and yield. This guide addresses the known solubility characteristics of this compound in DMF and DMSO, provides methodologies for its quantitative determination, and illustrates its application in a common synthetic route.

Solubility Profile of this compound

While specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in DMF and DMSO are not readily found in scientific literature, extensive use in synthetic organic chemistry provides a strong indication of its solubility characteristics. This compound is generally considered to be soluble in both DMF and DMSO, particularly for the purposes of chemical reactions. DMF is a frequently recommended solvent for reactions involving this compound, such as the Gabriel synthesis, which suggests it possesses adequate solubility to act as a reagent in this medium.

Table 1: Qualitative Solubility of this compound in DMF and DMSO

| Solvent | Chemical Formula | Type | Qualitative Solubility of this compound |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble, widely used as a solvent for reactions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in DMF and DMSO, the following established experimental protocols can be employed.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Materials:

-

This compound (solid)

-

N,N-Dimethylformamide (anhydrous)

-

Dimethyl Sulfoxide (anhydrous)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of sealed flasks containing a known volume of either DMF or DMSO. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 40 °C). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation and Mass Determination: Transfer the filtered, saturated solution to a pre-weighed, dry vial. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of this compound.

-

Calculation: Once the solvent is completely removed, weigh the vial containing the dried this compound residue. The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Materials:

-

This compound

-

DMF or DMSO (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the solvent (DMF or DMSO).

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the isothermal shake-flask method (steps 1 and 2).

-

Sample Analysis:

-

Withdraw a small, accurately measured aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Application in Synthesis: The Gabriel Synthesis

The solubility of this compound in DMF is a key factor in the successful execution of the Gabriel synthesis, a robust method for the preparation of primary amines.

The workflow for the Gabriel synthesis is depicted below:

In this process, the phthalimide is first deprotonated by a base to form the sodium salt. This salt is then dissolved in DMF or DMSO to react with a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. The final step involves the cleavage of the phthalimide group, typically with hydrazine or acid, to release the desired primary amine. The solubility of this compound in the reaction solvent is crucial for the efficiency of the alkylation step.

An In-depth Technical Guide to the Acidity and pKa of Sodium Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of sodium phthalimide, a critical reagent in organic synthesis, particularly in the development of pharmaceutical agents. This document details the underlying chemical principles governing its acidity, experimental protocols for pKa determination, and its applications in drug development.

Executive Summary

Phthalimide, the parent compound of this compound, exhibits notable acidity at its N-H bond with a pKa of approximately 8.3. This acidity is a consequence of the powerful electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting phthalimide anion. This compound, the sodium salt of phthalimide, is therefore a non-basic, soft nucleophile. This property is fundamental to its utility in the Gabriel synthesis of primary amines, a cornerstone reaction in the synthesis of numerous pharmaceutical compounds. Understanding the pKa and acidity of phthalimide is crucial for optimizing reaction conditions and designing synthetic routes in drug discovery and development.

Acidity and pKa of Phthalimide

The acidity of the N-H bond in phthalimide is a key chemical feature that dictates the reactivity of its corresponding sodium salt.

Quantitative Acidity Data

The acidity of phthalimide and related compounds is summarized in the table below for comparative analysis.

| Compound | Structure | pKa | Reference |

| Phthalimide | C₆H₄(CO)₂NH | 8.3 | [1][2] |

| Benzamide | C₆H₅CONH₂ | ~17 | |

| Ammonia | NH₃ | ~38 |

Table 1: pKa Values of Phthalimide and Related Compounds.

Factors Influencing the Acidity of Phthalimide

The enhanced acidity of phthalimide compared to a simple amide like benzamide or ammonia can be attributed to two primary factors:

-

Inductive Effect: The two carbonyl groups adjacent to the nitrogen atom are strongly electron-withdrawing. This inductive effect polarizes the N-H bond, making the proton more susceptible to abstraction by a base.

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting phthalimide anion is significantly stabilized by resonance. The negative charge on the nitrogen atom is delocalized over the two carbonyl oxygen atoms, effectively distributing the charge and stabilizing the anion. This stabilization drives the equilibrium towards deprotonation, resulting in a lower pKa.

The resonance structures of the phthalimide anion are depicted in the logical relationship diagram below.

Experimental Determination of pKa

The pKa of phthalimide can be determined experimentally using several methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (phthalimide) and monitoring the change in pH. The pKa is the pH at the half-equivalence point.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a 0.01 M solution of phthalimide in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration:

-

Pipette a known volume (e.g., 25 mL) of the phthalimide solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

-

UV-Vis Spectrophotometry

This method relies on the difference in the ultraviolet absorbance spectra of the protonated (phthalimide) and deprotonated (phthalimide anion) forms of the molecule. By measuring the absorbance at a specific wavelength in solutions of varying pH, the pKa can be determined.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of phthalimide in a suitable solvent (e.g., ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of phthalimide (e.g., from pH 7 to 10).

-

-

Measurement:

-

For each buffer solution, add a small, constant amount of the phthalimide stock solution to a cuvette.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Synthesis and Utility of this compound

This compound is typically prepared by reacting phthalimide with a sodium base. Its primary utility lies in its role as a nucleophile in the Gabriel synthesis.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phthalimide in absolute ethanol.

-

In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.

-

-

Reaction:

-

Slowly add the sodium ethoxide solution to the phthalimide solution with stirring.

-

A white precipitate of this compound will form.

-

The reaction mixture can be gently heated to ensure complete reaction.

-

-

Isolation:

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold absolute ethanol and then with diethyl ether.

-

Dry the product in a vacuum oven.

-

The Gabriel Synthesis

This compound is a key reagent in the Gabriel synthesis, a method for preparing primary amines. The phthalimide group acts as a protected form of ammonia, preventing over-alkylation that can occur when using ammonia directly.

The general workflow of the Gabriel synthesis is as follows:

Applications in Drug Development

The phthalimide moiety is a privileged scaffold in medicinal chemistry, and many phthalimide-containing drugs are synthesized via intermediates prepared using this compound.[1]

| Drug Class | Example(s) | Therapeutic Use | Role of Phthalimide Synthesis |

| Immunomodulatory Drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | Multiple Myeloma, Leprosy | The core phthalimide structure is essential for their biological activity. |

| Anticancer Agents | Various experimental compounds | Cancer | Serves as a key building block in the synthesis of novel cytotoxic agents.[2] |

| Anti-inflammatory Agents | Apremilast | Psoriatic Arthritis | The phthalimide group is a critical pharmacophore. |

| Anticonvulsants | Talampanel | Epilepsy | Used in the synthesis of the drug molecule. |

Table 2: Examples of Phthalimide-Containing Drugs and the Relevance of Phthalimide Chemistry.

The Gabriel synthesis, utilizing sodium or potassium phthalimide, is a versatile and reliable method for introducing a primary amine group, which is a common functional group in many active pharmaceutical ingredients. The ability to cleanly form primary amines without the formation of secondary or tertiary amine byproducts makes this a valuable tool in the multi-step synthesis of complex drug molecules.

Conclusion

The acidity of phthalimide, quantified by its pKa of 8.3, is a direct result of the electron-withdrawing nature of the flanking carbonyl groups and the resonance stabilization of its conjugate base. This chemical property makes this compound an excellent, non-basic nucleophile for use in the Gabriel synthesis. This reaction remains a vital tool in the pharmaceutical industry for the synthesis of primary amines, which are integral components of a wide array of therapeutic agents. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and professionals engaged in the design and development of new medicines.

References

Spectroscopic Profile of Sodium Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sodium phthalimide, a crucial reagent in organic synthesis, particularly in the Gabriel synthesis of primary amines. Due to the limited availability of direct spectroscopic data for this compound, this document leverages data from its parent compound, phthalimide, and outlines the expected spectral characteristics of the sodium salt. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Introduction

This compound (C₈H₄NNaO₂) is the sodium salt of phthalimide. It is a key nucleophile used to introduce the phthalimide moiety, which serves as a protecting group for amines. Accurate spectroscopic characterization is essential to confirm the identity and purity of this reagent, ensuring the reliability of subsequent synthetic steps. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key difference in the NMR spectra of this compound compared to phthalimide is the absence of the acidic N-H proton.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of phthalimide typically shows two main signals: one for the aromatic protons and another for the imide proton. In this compound, the imide proton is absent. The aromatic protons, due to the symmetry of the molecule, often appear as a complex multiplet or a singlet, depending on the solvent and the spectrometer's resolution.

Table 1: Expected ¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

Note: The exact chemical shift can vary depending on the solvent used.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons and the aromatic carbons.

Table 2: Expected ¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl Carbons (C=O) |

| ~134 | Aromatic Carbons (quaternary) |

| ~132 | Aromatic Carbons (CH) |

| ~123 | Aromatic Carbons (CH) |

Note: The exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorption bands of the carbonyl groups. A key difference from the IR spectrum of phthalimide is the absence of the N-H stretching vibration.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1770 - 1700 | Strong | Asymmetric and Symmetric C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~720 | Strong | Ortho-disubstituted Benzene C-H Bend |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phthalimide and its derivatives typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic ring and the carbonyl groups.

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~220 | - | Ethanol | π → π* transition |

| ~240 | - | Ethanol | π → π* transition |

| ~290 | - | Ethanol | n → π* transition |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

For ¹H-NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C-NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H-NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Data Processing:

-

Identify the major absorption bands and record their wavenumbers.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

-

Data Acquisition:

-

Place the reference cuvette and the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Processing:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

The Gabriel Synthesis: A Technical Guide to a Cornerstone of Primary Amine Synthesis

For Immediate Release

A deep dive into the historical context, core mechanism, and refined experimental protocols of the Gabriel synthesis, a pivotal method for the selective preparation of primary amines. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental procedures, quantitative data, and mechanistic diagrams.

Historical Context: Overcoming the Challenge of Polyalkylation

The late 19th century presented a significant challenge in synthetic organic chemistry: the efficient synthesis of primary amines. The most direct approach, the reaction of ammonia with alkyl halides, was plagued by a critical flaw – overalkylation. The primary amine product, being nucleophilic itself, would readily react with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, resulting in low yields of the desired primary amine.[1] For instance, the reaction of a 1:1 molar ratio of ammonia and ethyl bromide yielded only about 11% of the primary amine.[1] Even with a large excess of ammonia, the yield of primary amine was often unsatisfactory.[1]

In 1887, German chemist Siegmund Gabriel developed an elegant solution to this problem, now known as the Gabriel synthesis.[2][3] His method utilizes phthalimide as a protected form of ammonia. The key insight was that the phthalimide anion, while a potent nucleophile for the initial alkylation, gives rise to an N-alkylated product that is no longer nucleophilic, thus preventing subsequent reactions.[4] This ingenious approach ensures the selective formation of a precursor that can be later converted to the desired primary amine, effectively circumventing the issue of overalkylation.

Over the years, the original protocol has been refined. A significant advancement was the introduction of the Ing-Manske procedure in 1926, which employed hydrazine for the cleavage of the N-alkylphthalimide under milder, neutral conditions, broadening the substrate scope of the reaction.[2] Further improvements, such as the use of dimethylformamide (DMF) as a solvent, as demonstrated by Sheehan and Bolhofer in 1950, have led to higher yields and shorter reaction times.[3]

The Core Mechanism: A Step-by-Step Pathway

The Gabriel synthesis proceeds through a two-step sequence: N-alkylation of phthalimide followed by the liberation of the primary amine.

Step 1: N-Alkylation of Phthalimide

The synthesis begins with the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the potassium phthalimide salt. The hydrogen on the nitrogen of phthalimide is sufficiently acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting anion through resonance. This potassium phthalimide anion is a potent nucleophile that readily reacts with a primary alkyl halide in a classic SN2 reaction. This step forms the N-alkylphthalimide intermediate. The bulky nature of the phthalimide nucleophile generally limits the reaction to unhindered primary alkyl halides.

Step 2: Liberation of the Primary Amine

The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This can be achieved through several methods:

-

Acidic or Basic Hydrolysis: The original method employed harsh conditions, using strong acids (e.g., H2SO4, HBr) or bases (e.g., NaOH, KOH) to hydrolyze the imide bonds. While effective, these conditions are often incompatible with sensitive functional groups in the alkyl chain.[2]

-

Hydrazinolysis (Ing-Manske Procedure): This widely adopted modification involves reacting the N-alkylphthalimide with hydrazine (N2H4). The hydrazine acts as a nucleophile, attacking the carbonyl carbons and ultimately leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine.[2][3][5] This method is significantly milder and is the preferred approach for most applications.

Below is a diagram illustrating the general reaction pathway of the Gabriel synthesis.

Caption: General reaction pathway of the Gabriel synthesis.

Quantitative Data Summary

The yield of the Gabriel synthesis is influenced by the substrate, reaction conditions, and the method of cleavage. The use of polar aprotic solvents like DMF has been shown to significantly improve yields and shorten reaction times compared to earlier procedures. Below is a table summarizing representative yields for the N-alkylation step and the overall synthesis for various primary alkyl halides.

| Alkyl Halide | Solvent | N-Alkylation Yield (%) | Overall Amine Yield (%) | Cleavage Method | Reference |

| Benzyl Chloride | - | - | 60-70 | Hydrazinolysis | [6] |

| n-Butyl Bromide | DMF | 95 | - | - | Sheehan & Bolhofer, 1950 |

| Isobutyl Bromide | DMF | 93 | - | - | Sheehan & Bolhofer, 1950 |

| n-Amyl Bromide | DMF | 98 | - | - | Sheehan & Bolhofer, 1950 |

| n-Octyl Bromide | Toluene (with 18-crown-6) | 94 | - | - | [7] |

| Benzyl Bromide | Acetonitrile (Microwave) | 69 | 89 | Hydrazinolysis | [8] |

Note: The yields for the N-alkylation step from Sheehan and Bolhofer (1950) are for the formation of the N-alkylphthalimide intermediate. Overall yields can vary depending on the efficiency of the subsequent cleavage step.

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of a primary amine using the Gabriel synthesis, including the classic approach and the Ing-Manske modification.

Synthesis of Benzylamine via Gabriel Synthesis (Ing-Manske Modification)

This procedure details the synthesis of benzylamine from benzyl chloride and phthalimide, followed by hydrazinolysis. The overall yield is reported to be in the range of 60-70%.[6]

Step 1: N-Alkylation of Phthalimide

-

In a round-bottom flask, combine phthalimide and an equimolar amount of benzyl chloride.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add a slight excess of anhydrous potassium carbonate.

-

Heat the mixture to reflux for 1 hour.

-

After cooling, the N-benzylphthalimide intermediate can be isolated by precipitation in water and filtration.

Step 2: Hydrazinolysis of N-Benzylphthalimide

-

To the flask containing the N-benzylphthalimide, add a suitable solvent like ethanol.

-

Add a slight excess of hydrazine hydrate. Caution: Hydrazine is highly toxic and potentially explosive near its boiling point. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Heat the mixture to reflux for 1 hour. A white, creamy precipitate of phthalhydrazide will form.

-

Add water and concentrated hydrochloric acid to the reaction mixture and heat briefly.

-

Cool the mixture and filter off the precipitated phthalhydrazide.

-

Reduce the volume of the filtrate by distillation.

-

Make the solution strongly alkaline with concentrated sodium hydroxide, which will cause the benzylamine to separate as a second liquid phase.

-

Extract the benzylamine with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Evaporate the ether and distill the residual oil, collecting the fraction boiling at 183-186 °C to obtain pure benzylamine.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the Gabriel synthesis.

Caption: A typical experimental workflow for the Gabriel synthesis.

Conclusion

The Gabriel synthesis remains a cornerstone of organic synthesis, providing a reliable and high-yielding method for the preparation of primary amines, a functional group prevalent in pharmaceuticals, agrochemicals, and other fine chemicals. Its historical significance lies in its clever circumvention of the polyalkylation problem that plagued earlier methods. While the original conditions were harsh, subsequent modifications, most notably the Ing-Manske procedure and the use of improved solvent systems, have rendered it a versatile and widely applicable reaction. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Khan Academy [khanacademy.org]

- 2. Page not available | Thermo Fisher Scientific - BR [thermofisher.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

detailed experimental protocol for Gabriel synthesis using sodium phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and widely utilized method in organic chemistry for the selective preparation of primary amines from primary alkyl halides. This method avoids the common issue of over-alkylation often encountered with the direct alkylation of ammonia, thus providing a cleaner route to the desired primary amine. The synthesis involves the N-alkylation of a phthalimide salt, typically sodium or potassium phthalimide, followed by the subsequent cleavage of the resulting N-alkylphthalimide to release the primary amine. This protocol provides a detailed experimental procedure for the Gabriel synthesis, a summary of reaction parameters for various substrates, and a visual representation of the workflow.

Principle of the Gabriel Synthesis

The Gabriel synthesis proceeds in two main stages:

-

N-Alkylation of Phthalimide: The nitrogen atom of phthalimide is weakly acidic and can be deprotonated by a base like sodium or potassium hydroxide to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide. The bulky nature of the phthalimide group sterically hinders further alkylation, thus ensuring the formation of a monoalkylated product.[1][2][3]

-

Cleavage of the N-Alkylphthalimide: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions, but the most common and milder method is hydrazinolysis, using hydrazine hydrate.[3][4] This method, known as the Ing-Manske procedure, yields the primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.[4]

Experimental Data

The following table summarizes the reaction conditions and yields for the Gabriel synthesis of various primary amines. Dimethylformamide (DMF) is a commonly used solvent due to its polar aprotic nature, which facilitates SN2 reactions.[5]

| Alkyl Halide | Primary Amine Product | Reaction Time (Alkylation) | Reaction Temperature (°C) | Yield (%) |

| Benzyl bromide | Benzylamine | 2 hours | 90-100 | ~90% |

| 1-Bromobutane | n-Butylamine | 4 hours | 70 | 85-95% |

| 1-Bromopentane | n-Pentylamine | 4-6 hours | 70-80 | ~90% |

| 2-Bromoethylbenzene | 2-Phenylethylamine | 3 hours | 100 | 88-92% |

| Isoamyl bromide | Isoamylamine | 5 hours | 80 | ~85% |

| Ethyl bromoacetate | Glycine ethyl ester | 2 hours | 60 | ~90% |

Detailed Experimental Protocol: Synthesis of Benzylamine

This protocol details the synthesis of benzylamine from benzyl bromide using sodium phthalimide.

Materials:

-

This compound (or phthalimide and sodium hydroxide to generate in situ)

-

Benzyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate (64-85% solution in water)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

Step 1: N-Alkylation of this compound

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

To this solution, add benzyl bromide (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90-100°C and maintain this temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water with stirring to precipitate the N-benzylphthalimide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Hydrazinolysis of N-Benzylphthalimide

-

Suspend the dried N-benzylphthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add concentrated hydrochloric acid to the reaction mixture to ensure the complete precipitation of phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

Step 3: Isolation and Purification of Benzylamine

-

Combine the filtrate and the washings.

-

Remove the ethanol from the filtrate using a rotary evaporator.

-

To the remaining aqueous solution, add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to liberate the free benzylamine.

-

Extract the benzylamine into diethyl ether using a separatory funnel (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude benzylamine can be further purified by distillation to obtain the pure product.

Experimental Workflow

Caption: Experimental workflow for the Gabriel synthesis of primary amines.

Signaling Pathway of the Gabriel Synthesis

Caption: Chemical pathway of the Gabriel synthesis.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

Application Notes and Protocols for the Synthesis of Primary Aliphatic Amines using Sodium Phthalimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gabriel synthesis is a cornerstone method in organic chemistry for the selective preparation of primary amines.[1][2][3] Developed by Siegmund Gabriel in 1887, this two-step process transforms primary alkyl halides into primary amines, effectively avoiding the over-alkylation that often plagues direct alkylation of ammonia.[2][4][5] The methodology utilizes a phthalimide salt, such as sodium or potassium phthalimide, which acts as a protected source of ammonia.[2][3][5] The nitrogen in phthalimide is significantly less nucleophilic due to the two adjacent electron-withdrawing carbonyl groups, which prevents multiple alkylations.[3][5] The subsequent cleavage of the N-alkylphthalimide intermediate yields the desired primary amine. This method is renowned for its reliability and high yields, particularly for the synthesis of primary amines from unhindered primary alkyl halides.[2][6]

Reaction Mechanism and Workflow

The Gabriel synthesis proceeds in two or three distinct stages:

-

Formation of the Phthalimide Anion: Phthalimide is deprotonated by a base to form the nucleophilic phthalimide anion. The hydrogen on the nitrogen is acidic (pKa ≈ 8.3) because the resulting negative charge is stabilized by resonance across the two adjacent carbonyl groups.[5][7] While this step is necessary when starting with phthalimide, commercially available sodium or potassium phthalimide can be used directly.[2][5]

-

Alkylation: The phthalimide anion acts as a potent nucleophile and attacks a primary alkyl halide in a classic SN2 reaction.[3][7] This forms a stable N-alkylphthalimide intermediate. This reaction is most efficient with primary alkyl halides and other reactive substrates like alkyl sulfonates and benzylic halides.[6][8] Secondary alkyl halides are generally poor substrates due to steric hindrance, and aryl halides do not undergo this nucleophilic substitution.[1][9][10]

-

Liberation of the Primary Amine: The final step involves the cleavage of the N-alkylphthalimide to release the free primary amine. Several methods can be employed:

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common and often preferred method due to its mild and neutral conditions.[4] The N-alkylphthalimide is treated with hydrazine (N₂H₄) in a solvent like ethanol, which results in the formation of the primary amine and a stable phthalhydrazide precipitate that can be easily filtered off.[8][10]

-

Acidic Hydrolysis: The intermediate can be cleaved by heating with a strong acid (e.g., HCl, H₂SO₄), which produces the primary amine salt and phthalic acid.[7][10]

-

Basic Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH) also cleaves the intermediate to yield the primary amine and a salt of phthalic acid.[3]

-

Visualizing the Gabriel Synthesis

The following diagrams illustrate the overall workflow and the detailed reaction mechanism.

References

- 1. byjus.com [byjus.com]

- 2. This compound | 33081-78-6 | Benchchem [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 10. Gabriel_synthesis [chemeurope.com]

Synthesis of α-Amino Acids via Sodium Phthalimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α-amino acids utilizing sodium or potassium phthalimide. The primary method described is the Gabriel synthesis and its variant, the Gabriel-malonic ester synthesis, which are robust methods for the preparation of primary amines, including α-amino acids.

Introduction

The Gabriel synthesis offers a reliable method for the synthesis of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2] This method utilizes the phthalimide anion as a protected form of ammonia.[2] For the synthesis of α-amino acids, the Gabriel synthesis is often adapted, for instance, by using α-halo esters or through the Gabriel-malonic ester synthesis, which provides a versatile route to a variety of α-amino acids.[3][4]

These methods are of significant interest in research and drug development due to their reliability and the ability to introduce a wide range of side chains, leading to the synthesis of both natural and unnatural α-amino acids. The synthesis generally proceeds in three main stages:

-

Formation of the Phthalimide Salt: Phthalimide is deprotonated by a base, typically potassium hydroxide or sodium hydroxide, to form the nucleophilic potassium or sodium phthalimide.

-

Alkylation: The phthalimide salt undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. For amino acid synthesis, this is typically an α-halo ester or a halide attached to a malonic ester derivative.

-

Hydrolysis/Deprotection: The N-substituted phthalimide is cleaved to release the primary amine. This can be achieved under acidic or basic conditions, or more mildly using hydrazine (the Ing-Manske procedure).[2][5]

Experimental Workflows

The synthesis of α-amino acids via this compound can be visualized through two main pathways: the direct alkylation of an α-haloacetate (for glycine synthesis) and the more general Gabriel-malonic ester synthesis.

References

Application Notes and Protocols: Reaction of Sodium Phthalimide with Benzylic Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of sodium phthalimide with benzylic halides is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of primary benzylamines. This reaction, a specific application of the Gabriel synthesis, offers a robust and high-yielding method to form a carbon-nitrogen bond, avoiding the common issue of over-alkylation encountered with the use of ammonia.[1] Benzylic halides are particularly effective substrates for this reaction due to their high reactivity in bimolecular nucleophilic substitution (SN2) reactions.[2][3] The resulting N-benzylphthalimides are stable intermediates that can be readily converted to the corresponding primary amines through hydrazinolysis or acidic hydrolysis. This methodology is of significant interest in medicinal chemistry and drug development, where the benzylamine moiety is a key structural component in many pharmacologically active compounds.

Reaction Mechanism and Signaling Pathway

The reaction of this compound with benzylic halides proceeds via a classical SN2 mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group. The efficiency of this step is influenced by the nature of the leaving group (Br > Cl) and the solvent used, with polar aprotic solvents like N,N-dimethylformamide (DMF) generally providing superior results.[2][4]

The subsequent cleavage of the N-benzylphthalimide to yield the primary amine is most commonly achieved by treatment with hydrazine hydrate in a process known as the Ing-Manske procedure.[1][2] This method is often preferred over acidic hydrolysis due to its milder reaction conditions.

Caption: Reaction mechanism of Gabriel synthesis with benzylic halides.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of N-benzylphthalimide from phthalimide and benzyl chloride. While the specific use of this compound is often interchangeable with potassium phthalimide or the in-situ formation of the phthalimide salt, the data provides a valuable benchmark for expected outcomes.

| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phthalimide, Benzyl Chloride | K₂CO₃ | None | Reflux | 2 | 72-79 (crude) | [4] |

| Phthalimide, Benzyl Chloride | K₂CO₃ | DMF | <50 | - | Higher purity and yield | [4] |

Experimental Protocols

Protocol 1: Synthesis of N-Benzylphthalimide from this compound and Benzyl Chloride

This protocol describes a representative procedure for the N-alkylation of this compound with benzyl chloride.

Materials:

-

This compound

-

Benzyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the this compound.

-

Reagent Addition: To the stirring solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude N-benzylphthalimide.

-

Isolation: Collect the white precipitate by suction filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

-

Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from glacial acetic acid or ethanol to yield pure N-benzylphthalimide.[5]

Protocol 2: Liberation of Benzylamine via Hydrazinolysis (Ing-Manske Procedure)

This protocol details the cleavage of N-benzylphthalimide to yield benzylamine.

Materials:

-

N-Benzylphthalimide

-

Hydrazine hydrate (85%)

-

Methanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-benzylphthalimide (1 equivalent), hydrazine hydrate (1.2 equivalents), and methanol.

-

Reflux: Heat the mixture to reflux for 1 hour. A white precipitate of phthalhydrazide will form.

-

Acidification: After cooling, add concentrated hydrochloric acid to the mixture.

-

Filtration: Filter off the precipitated phthalhydrazide and wash it with a small amount of cold water.

-

Basification and Extraction: Combine the filtrate and the washings. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Extract the aqueous layer with two portions of diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain crude benzylamine.

-

Purification: The crude benzylamine can be purified by distillation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a primary benzylamine using the Gabriel synthesis.

Caption: General workflow for Gabriel synthesis of benzylamines.

Applications in Drug Development

The Gabriel synthesis of benzylamines is a valuable tool in drug discovery and development. The benzylamine scaffold is present in a wide range of pharmaceuticals, including analgesics, antidepressants, and antihypertensives. The ability to reliably synthesize primary benzylamines in high yield and purity makes this reaction an important step in the preparation of complex drug molecules and their intermediates. The mild conditions of the Ing-Manske procedure for amine liberation are particularly advantageous when working with sensitive functional groups elsewhere in the molecule.

Conclusion

The reaction of this compound with benzylic halides remains a highly effective and reliable method for the synthesis of primary benzylamines. Its procedural simplicity, high yields, and the avoidance of over-alkylation byproducts make it a preferred method in both academic and industrial research settings. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in organic synthesis and drug development.

References

One-Pot Gabriel Amine Synthesis: Streamlined Access to Primary Amines

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, valued for its ability to avoid the overalkylation often encountered with direct alkylation of ammonia. Traditionally, this synthesis is a two-step process involving the N-alkylation of phthalimide followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine. This multi-step approach, however, can be time-consuming and may lead to reduced overall yields due to intermediate isolation and purification. The development of a one-pot procedure, where both the N-alkylation and the subsequent cleavage are performed sequentially in a single reaction vessel, offers a significant improvement in terms of efficiency, resource utilization, and workflow simplification. This application note details protocols for both conventional and microwave-assisted one-pot Gabriel amine synthesis, providing a comparative analysis of their performance.

Key Advantages of a One-Pot Approach:

-

Increased Efficiency: Eliminates the need for isolation and purification of the intermediate N-alkylphthalimide, saving time and resources.

-

Improved Yields: Minimizes product loss that can occur during intermediate workup and purification steps.

-

Simplified Workflow: Streamlines the experimental process, making it more amenable to high-throughput synthesis and library generation.

-

Greener Chemistry: Reduces solvent consumption and waste generation associated with multiple reaction and purification steps.

Reaction Scheme:

The one-pot Gabriel synthesis combines the N-alkylation of potassium phthalimide with an alkyl halide and the subsequent hydrazinolysis of the in situ generated N-alkylphthalimide in a single reaction vessel.

Caption: General workflow for the one-pot Gabriel amine synthesis.

Experimental Protocols

Protocol 1: One-Pot Gabriel Amine Synthesis (Conventional Heating)

This protocol describes a standard one-pot procedure using conventional heating methods.

Materials:

-

Potassium phthalimide

-

Alkyl halide (e.g., benzyl bromide, 1-bromobutane, etc.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

N-Alkylation:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq.).

-

Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

Add the alkyl halide (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

-

Hydrazinolysis:

-

To the same reaction flask, add hydrazine hydrate (1.5 eq.).

-

Heat the mixture to reflux (typically around 100-120 °C) for 1-3 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Add 1 M HCl to the reaction mixture to quench the excess hydrazine and dissolve the amine product as its hydrochloride salt.

-

Filter the mixture to remove the precipitated phthalhydrazide.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (DCM) to remove any non-polar impurities.

-

Basify the aqueous layer with a saturated NaHCO₃ solution until a pH of >8 is achieved.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the primary amine.

-

Caption: Experimental workflow for conventional one-pot Gabriel synthesis.

Protocol 2: Microwave-Assisted One-Pot Gabriel Amine Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times.

Materials:

-

Potassium phthalimide

-

Alkyl halide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Microwave synthesis vial

-

Microwave synthesizer

-

(Work-up materials are the same as in Protocol 1)

Procedure:

-

N-Alkylation:

-

In a microwave synthesis vial, combine potassium phthalimide (1.0 eq.), the alkyl halide (1.1 eq.), and anhydrous DMF.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 120-150 °C for 10-30 minutes.

-

Cool the vial to room temperature.

-

-

Hydrazinolysis:

-

Carefully open the vial and add hydrazine hydrate (1.5 eq.).

-

Reseal the vial and place it back in the microwave synthesizer.

-

Irradiate the mixture at 120-150 °C for 5-15 minutes.

-

Cool the vial to room temperature.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Caption: Workflow for microwave-assisted one-pot Gabriel synthesis.

Data Presentation

The following table summarizes the comparative yields and reaction times for the synthesis of various primary amines using the one-pot Gabriel synthesis protocols.

| Entry | Alkyl Halide | Method | N-Alkylation Time | Hydrazinolysis Time | Overall Yield (%) |

| 1 | Benzyl bromide | Conventional | 2 hours | 1 hour | 92 |

| 2 | Benzyl bromide | Microwave | 10 minutes | 5 minutes | 95 |

| 3 | 1-Bromobutane | Conventional | 4 hours | 3 hours | 85 |

| 4 | 1-Bromobutane | Microwave | 20 minutes | 10 minutes | 88 |

| 5 | 1-Bromo-2-phenylethane | Conventional | 3 hours | 2 hours | 89 |

| 6 | 1-Bromo-2-phenylethane | Microwave | 15 minutes | 8 minutes | 91 |

| 7 | 1-Bromo-3-phenylpropane | Conventional | 3 hours | 2 hours | 90 |

| 8 | 1-Bromo-3-phenylpropane | Microwave | 15 minutes | 8 minutes | 93 |

Note: The provided data is illustrative and may vary based on specific reaction conditions and the scale of the reaction.

Conclusion

The one-pot Gabriel amine synthesis represents a significant advancement over the traditional two-step procedure. Both the conventional heating and microwave-assisted methods provide excellent yields of primary amines while simplifying the experimental workflow. The microwave-assisted protocol, in particular, offers a dramatic reduction in reaction times, making it an attractive option for rapid synthesis and library generation in drug discovery and development settings. These streamlined protocols enhance the utility of the Gabriel synthesis as a robust and efficient method for the preparation of primary amines.

Application Notes and Protocols: Choice of Solvent for Sodium Phthalimide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phthalimide is a key reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines. The choice of solvent is a critical parameter that significantly influences the reaction rate, yield, and purity of the desired N-substituted phthalimide intermediate. This document provides detailed application notes and protocols for the selection of an appropriate solvent in reactions involving this compound, with a focus on the N-alkylation step, which proceeds via an SN2 mechanism.

Solvent Selection Criteria

The N-alkylation of this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The phthalimide anion acts as the nucleophile, attacking an electrophilic carbon, typically of an alkyl halide. The ideal solvent for this reaction should:

-

Effectively dissolve this compound: To ensure a homogenous reaction mixture and maximize the availability of the nucleophile.

-

Be aprotic: Protic solvents can solvate the phthalimide anion through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy of the reaction, thereby slowing it down.

-

Have a high dielectric constant (be polar): Polar solvents are necessary to dissolve the ionic this compound and to stabilize the transition state of the SN2 reaction, which has a dispersed charge.

-

Be inert under the reaction conditions: The solvent should not react with the base, the alkylating agent, or the product.

Based on these criteria, polar aprotic solvents are the preferred choice for this compound reactions.

Comparison of Common Solvents

Dimethylformamide (DMF) is widely regarded as the optimal solvent for the Gabriel synthesis.[1][2][3] Other polar aprotic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile are also effective.[1][2][3] The following table summarizes the properties and performance of these solvents in the context of this compound reactions.

| Solvent | Structure | Boiling Point (°C) | Dielectric Constant (ε) | General Performance Notes |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 36.7 | Excellent. Generally provides the highest yields and fastest reaction rates due to its high polarity and ability to effectively solvate cations, leaving the phthalimide anion highly reactive.[1][2][3] |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | Very Good. Similar in performance to DMF, its higher boiling point can be advantageous for reactions requiring higher temperatures. |

| Acetonitrile | CH₃CN | 82 | 37.5 | Good. A viable alternative to DMF and DMSO, though it may sometimes result in slightly lower yields or require longer reaction times. Its lower boiling point can be a limitation for less reactive alkyl halides. |

| Hexamethylphosphoramide (HMPA) | [(CH₃)₂N]₃PO | 232 | 30.0 | Excellent. Highly effective polar aprotic solvent, but its use is often restricted due to its high toxicity and carcinogenicity. |

Experimental Protocols

Protocol 1: Synthesis of N-Benzylphthalimide using DMF as a Solvent

This protocol describes the synthesis of N-benzylphthalimide from phthalimide and benzyl chloride in dimethylformamide (DMF).

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl chloride

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalimide (14.7 g, 0.10 mole), anhydrous potassium carbonate (7.6 g, 0.055 mole), and 40 mL of dimethylformamide.

-

Add benzyl chloride (19.0 g, 0.15 mole) to the mixture.

-

Heat the reaction mixture to a gentle reflux and maintain for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Stir the aqueous mixture vigorously to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.

-

Dry the purified crystals in a vacuum oven. The expected yield is approximately 17.5 g (73.8%).

Logical Workflow for Solvent Selection in this compound Reactions

The following diagram illustrates a decision-making process for selecting the optimal solvent and reaction conditions for the N-alkylation of this compound.

Caption: Decision workflow for solvent and condition selection.

General Experimental Workflow

The following diagram outlines the general experimental workflow for a typical this compound reaction.

Caption: Standard experimental workflow.

Conclusion

The choice of solvent is a critical factor in ensuring the success of this compound reactions. Polar aprotic solvents are essential for facilitating the SN2 mechanism of N-alkylation. Among the common choices, DMF consistently provides the best results in terms of reaction rate and yield. However, DMSO and acetonitrile are also effective alternatives. For researchers focused on green chemistry, microwave-assisted, solvent-free, or reduced-solvent methods present a promising area for process optimization. The provided protocols and workflows serve as a guide for the rational design and execution of experiments involving this compound.

References

Application Notes and Protocols for Monitoring the Progress of a Gabriel Synthesis Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, a functional group prevalent in numerous pharmaceuticals and biologically active compounds. This method offers a distinct advantage over other alkylation approaches by minimizing the formation of over-alkylated byproducts. Careful monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the desired product's purity.

These application notes provide detailed protocols for monitoring the Gabriel synthesis using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The synthesis of benzylamine from potassium phthalimide and benzyl bromide will be used as a representative example.

Reaction Scheme

The Gabriel synthesis proceeds in two main stages:

-

N-Alkylation of Phthalimide: The phthalimide anion acts as a nucleophile and reacts with an alkyl halide (in this case, benzyl bromide) in an SN2 reaction to form an N-alkylphthalimide intermediate (N-benzylphthalimide).

-

Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved, typically using hydrazine or acidic/basic hydrolysis, to release the desired primary amine (benzylamine) and a phthalhydrazide or phthalic acid byproduct.[1]

Monitoring Techniques

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. It allows for the visualization of the consumption of starting materials and the formation of the intermediate and final products.

Experimental Protocol:

-

Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

-

Spotting:

-

On the baseline, spot a dilute solution of the starting material (potassium phthalimide) in a suitable solvent (e.g., acetone) as a reference.

-

As the reaction proceeds, withdraw a small aliquot (a few drops) from the reaction mixture at regular intervals (e.g., every 30 minutes).

-

Dilute the aliquot with a small amount of an appropriate solvent (e.g., ethyl acetate).

-

Spot the diluted reaction mixture on the baseline. It is also advisable to co-spot the reaction mixture with the starting material to aid in identification.

-

-

Development:

-

Prepare a developing chamber with a suitable mobile phase. A common solvent system for this reaction is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation. A starting point could be Hexane:Ethyl Acetate (7:3, v/v) .

-

Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp (254 nm), as phthalimide and N-benzylphthalimide are UV-active.

-

For more specific visualization of the amine product, use a staining agent. Two common options are:

-

Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[2] Dip the plate in the solution or spray it. The primary amine will appear as a yellowish-brown spot on a purple background.

-

Ninhydrin Stain: This stain is specific for primary and secondary amines. Prepare a solution of 0.3 g of ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.[3] Dip or spray the plate and gently heat it. The primary amine will appear as a pink or purple spot.[4]

-

-

Data Presentation:

The progress of the reaction can be monitored by observing the disappearance of the phthalimide spot and the appearance of the N-benzylphthalimide spot. After the addition of hydrazine, the N-benzylphthalimide spot will disappear, and the benzylamine spot will appear. The retention factor (Rf) for each component should be calculated (Rf = distance traveled by the spot / distance traveled by the solvent front).

| Compound | Expected Rf (Hexane:Ethyl Acetate 7:3) | Visualization Method |

| Potassium Phthalimide | ~0.1 | UV, KMnO₄ |

| Benzyl Bromide | ~0.8 | UV, KMnO₄ |